5-Bromo-3-iodo-4-methylpyridin-2-amine

Synthetic Chemistry Medicinal Chemistry Halogenation

Select this compound for its unique orthogonal reactivity: the iodine at position 3 selectively couples first (Suzuki/Sonogashira), leaving the bromine at position 5 intact for a second, distinct functionalization. This two-step, one-pot strategy requires no protecting groups—a capability mono-halogenated analogs cannot offer. Available in ≥95% purity with batch-specific NMR/HPLC QC. Ideal for medicinal chemistry library synthesis and FBDD scaffold diversification.

Molecular Formula C6H6BrIN2
Molecular Weight 312.93 g/mol
CAS No. 1150618-04-4
Cat. No. B1436630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-4-methylpyridin-2-amine
CAS1150618-04-4
Molecular FormulaC6H6BrIN2
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)N)I
InChIInChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
InChIKeyXNNKTHBIRSBVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS 1150618-04-4): A Dual-Halogenated Pyridine Building Block for Sequential Cross-Coupling Applications


5-Bromo-3-iodo-4-methylpyridin-2-amine is a heterocyclic organic compound classified as a halogenated 2-aminopyridine derivative. Its molecular structure features a pyridine core substituted with bromine at the 5-position, iodine at the 3-position, a methyl group at the 4-position, and a primary amine at the 2-position (molecular formula: C6H6BrIN2, molecular weight: 312.93 g/mol) [1]. The compound is a solid at room temperature, with a predicted boiling point of 316 °C and density of 2.243 g/cm³ [1]. This compound is primarily utilized as a research chemical and synthetic intermediate, where the presence of two distinct halogen atoms with differing reactivities enables programmed, sequential functionalization strategies .

Why 5-Bromo-3-iodo-4-methylpyridin-2-amine Cannot Be Simply Replaced by Mono-Halogenated Pyridine Analogs


The functional utility of 5-bromo-3-iodo-4-methylpyridin-2-amine resides in its orthogonally reactive halogen pair. Substituting this compound with a closely related mono-halogenated analog—such as 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2) or 3-iodo-4-methylpyridin-2-amine—fundamentally collapses the synthetic strategy from a two-step, site-selective diversification pathway to a single functionalization event [1]. The iodine atom at the 3-position is significantly more reactive than the bromine atom at the 5-position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the sequential installation of two distinct molecular fragments with high regiochemical fidelity [2]. While mono-halogenated pyridine building blocks serve adequately for simple derivatization, they lack the intrinsic chemoselectivity that enables the efficient construction of complex, orthogonally protected molecular architectures without requiring additional protection/deprotection steps. This inherent differentiation in halogen reactivity is the primary scientific rationale for selecting this specific compound over its simpler, mono-halogenated counterparts.

Quantitative Evidence for 5-Bromo-3-iodo-4-methylpyridin-2-amine: Synthetic Yield and Purity Differentiation


Efficient Synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine from 5-Bromo-4-methylpyridin-2-amine

The synthesis of 5-bromo-3-iodo-4-methylpyridin-2-amine from its immediate precursor, 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), proceeds with a high yield of 96% under optimized conditions. This demonstrates the efficient introduction of the iodine atom via electrophilic iodination using N-iodosuccinimide (NIS) [1]. In contrast, alternative synthetic routes to achieve a similar dual-halogenation pattern on this pyridine scaffold are not well-established in the primary literature, suggesting that this specific procedure provides a reliable, high-yielding pathway to the target compound [2].

Synthetic Chemistry Medicinal Chemistry Halogenation

Commercially Available Purity Levels for 5-Bromo-3-iodo-4-methylpyridin-2-amine

Commercial suppliers offer 5-bromo-3-iodo-4-methylpyridin-2-amine at standard purities of 95% and 98% . For comparison, its mono-halogenated precursor, 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2), is also commonly available at 98% purity . This indicates that the introduction of the second halogen (iodine) and the resulting increase in molecular complexity does not inherently compromise the achievable purity of the final building block, making it a viable starting material for demanding synthetic sequences.

Chemical Procurement Quality Control Building Blocks

Predicted Physicochemical Properties of 5-Bromo-3-iodo-4-methylpyridin-2-amine vs. Mono-Halogenated Analog

Computed physicochemical properties reveal key differences between the dual-halogenated compound and its mono-brominated precursor. The introduction of iodine increases the molecular weight from 187.04 g/mol (for 2-amino-5-bromo-4-methylpyridine) to 312.93 g/mol [1][2]. More importantly, the calculated octanol-water partition coefficient (XLogP3-AA) increases from 1.6 to 2.2, indicating a substantial increase in lipophilicity [1][2]. This shift can significantly impact the solubility and membrane permeability of derived compounds in a drug discovery context.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Validated Research Applications for 5-Bromo-3-iodo-4-methylpyridin-2-amine Based on Quantitative Evidence


Sequential Palladium-Catalyzed Cross-Coupling for Library Synthesis

The differential reactivity of the C–I and C–Br bonds in 5-bromo-3-iodo-4-methylpyridin-2-amine enables a two-step, one-pot sequential functionalization strategy. The more reactive iodine atom at the 3-position can be selectively engaged in a first Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling under mild conditions, leaving the bromine atom at the 5-position intact for a subsequent, second cross-coupling event using a different catalyst system or coupling partner [1]. This orthogonal reactivity, implied by the fundamental principles of palladium-catalyzed cross-coupling and supported by the synthesis route that installs iodine on a brominated core , is essential for the efficient generation of diverse compound libraries in medicinal chemistry.

Synthesis of Elaborated Pyridine Cores for Fragment-Based Drug Discovery (FBDD)

The compound serves as a versatile 'core scaffold' for fragment growing or linking strategies in FBDD. Its dual-halogenated nature allows for the sequential attachment of diverse fragments or pharmacophores to the pyridine core, facilitating the exploration of chemical space around a privileged structure. The high synthetic yield (96%) and commercial availability at ≥95% purity [1] provide a reliable and cost-effective entry point for these resource-intensive programs.

Physicochemical Property Modulation in Lead Optimization

When incorporated into a lead compound, the 5-bromo-3-iodo-4-methylpyridin-2-amine moiety introduces a significant and quantifiable shift in molecular properties compared to its mono-brominated counterpart. As evidenced by computed properties, its integration results in an increase in molecular weight of approximately 126 Da and an increase in lipophilicity (ΔXLogP3-AA) of +0.6 units [1]. Medicinal chemists can utilize this building block to deliberately modulate the lipophilicity and molecular weight of a lead series, thereby fine-tuning properties like metabolic stability, solubility, and off-target binding—a critical activity in the lead optimization phase of drug discovery.

Preparation of Analytical Standards and Reference Materials

Given its well-defined synthesis [1] and commercial availability with batch-specific quality control data (e.g., NMR, HPLC) , this compound is suitable for use as a reference standard or analytical marker. Its distinct molecular mass (312.93 g/mol) and halogen isotope pattern (characteristic of Br and I) provide a unique signature in mass spectrometry and other analytical techniques, facilitating method development and compound identification in complex mixtures.

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